molecular formula C21H19N3O3S B2621070 N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 476459-37-7

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2621070
CAS No.: 476459-37-7
M. Wt: 393.46
InChI Key: APLVZOVOGFOACB-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group and a 1,3-benzodioxole-5-carboxamide moiety. The thienopyrazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and central nervous system (CNS) targeting, due to its structural mimicry of purine bases . The 1,3-benzodioxole group, a bicyclic ether, may contribute to metabolic stability and blood-brain barrier penetration, making this compound a candidate for neurotherapeutic applications .

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12-5-13(2)7-15(6-12)24-20(16-9-28-10-17(16)23-24)22-21(25)14-3-4-18-19(8-14)27-11-26-18/h3-8H,9-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLVZOVOGFOACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzodioxole moiety and the carboxamide group. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and yield while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

This analog (CAS: 958984-08-2) shares the thieno[3,4-c]pyrazole core but differs in substituents:

  • Phenyl substituents : 2,3-dimethylphenyl (ortho/meta positions) vs. 3,5-dimethylphenyl (meta/para positions) in the target compound. The ortho-substitution in the analog may reduce steric accessibility compared to the symmetric 3,5-dimethyl arrangement .
  • Carboxamide group: Furan-2-carboxamide replaces the 1,3-benzodioxole-5-carboxamide.

However, the use of furan-2-carboxylic acid derivatives instead of benzodioxole precursors would differentiate the pathways .

Functional Analog: 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a and 7b)

Compounds 7a and 7b (Molecules 2012) are thiophene-pyrazole hybrids synthesized via a one-pot reaction involving malononitrile or ethyl cyanoacetate and sulfur . Key comparisons:

  • Core structure : Both 7a/7b and the target compound incorporate fused thiophene-pyrazole systems, but 7a/7b lack the benzodioxole or dimethylphenyl substituents.
  • Functional groups: 7a/7b feature cyano or ester groups, which enhance electrophilicity and reactivity, unlike the carboxamide and benzodioxole groups in the target compound.
  • Synthetic conditions : The target compound may share similar cyclization steps (e.g., use of 1,4-dioxane and triethylamine), but the incorporation of benzodioxole likely requires additional protection/deprotection steps .

Data Tables

Table 2: Hypothesized Pharmacological Properties

Compound Lipophilicity (LogP)* Metabolic Stability* Target Affinity*
Target Compound High (benzodioxole) Moderate-high Kinases/CNS receptors
Furan-2-carboxamide analog Moderate Moderate Unknown
7a/7b (Molecules 2012) Low-moderate Low (ester/cyano) Electrophilic targets

*Predicted based on structural features .

Research Findings and Implications

  • Benzodioxole vs. Furan : The benzodioxole moiety’s electron-donating properties may enhance π-π stacking with aromatic residues in enzyme active sites, whereas the furan’s lower electron density could reduce such interactions .
  • Synthetic Complexity : The target compound’s synthesis is likely more complex than 7a/7b due to the need for benzodioxole incorporation, which may require orthogonal protecting groups .

Biological Activity

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structural configuration that suggests significant biological activity. This compound incorporates a thieno[3,4-c]pyrazole core and a benzodioxole moiety, which are known for their potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O2SC_{21}H_{21}N_{3}O_{2}S with a molecular weight of approximately 383.8944 g/mol. The structure includes functional groups that may interact with various biological targets, enhancing its potential for therapeutic use.

Preliminary studies indicate that this compound may exhibit biological activities through:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways. This inhibition could modulate signaling pathways related to cell growth and proliferation.
  • Receptor Modulation : It may also interact with receptors linked to various disease processes.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Oncology : Due to its enzyme inhibition properties, it may serve as a candidate for cancer treatment by targeting tumor growth pathways.
  • Anti-inflammatory : Similar compounds have shown anti-inflammatory effects, suggesting that this compound may also possess such properties.

In Vitro Studies

Research has demonstrated that compounds structurally related to this compound exhibit significant activity against various biological targets:

CompoundTargetActivity
Compound 1COX-2 Inhibitor90% inhibition
Compound 2AntimicrobialEffective against E. coli
Compound 3AntitumorSelective activity against HepG2 cells

These findings highlight the potential of thieno[3,4-c]pyrazole derivatives in drug development.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with target enzymes and receptors. These studies suggest that the compound can effectively bind to active sites due to its structural features.

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